Methyl 4-amino-3-fluoro-2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
methyl 4-amino-3-fluoro-2-methylbenzoate |
InChI |
InChI=1S/C9H10FNO2/c1-5-6(9(12)13-2)3-4-7(11)8(5)10/h3-4H,11H2,1-2H3 |
InChI Key |
MLEQDJLLBJCUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1F)N)C(=O)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Retrosynthesis
Modern Approaches to Methyl Benzoate (B1203000) Core Synthesis
The formation of the methyl ester functionality is a critical step in the synthesis of the target molecule. While classical methods exist, modern catalytic strategies offer milder conditions, higher yields, and broader functional group tolerance.
Catalytic Esterification Strategies for Substituted Benzoic Acids
The direct esterification of a corresponding substituted benzoic acid is a common and efficient method for forming the methyl benzoate core. Several catalytic methods are available to facilitate this transformation, each with its own advantages.
Fischer-Speier Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, methanol) is a fundamental method for ester synthesis. tandfonline.comarkat-usa.orgscholarsresearchlibrary.comorgsyn.orgacs.org The reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and often with an excess of the alcohol to drive the equilibrium towards the ester product. tandfonline.comarkat-usa.orgacs.org The mechanism involves protonation of the carboxylic acid carbonyl group, making it more electrophilic for nucleophilic attack by the alcohol. orgsyn.org While effective, this method can be harsh and may not be suitable for substrates with acid-sensitive functional groups. ambeed.com A synthesis of 4-amino-3-nitrobenzoic acid methyl ester has been reported using this method, highlighting its applicability to substituted benzoates. bond.edu.auresearchgate.netbond.edu.au
Steglich Esterification: For acid-sensitive substrates or sterically hindered carboxylic acids, the Steglich esterification offers a milder alternative. ambeed.comossila.comnih.gov This method utilizes a coupling reagent, typically dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ossila.comnih.govnih.govchemicalbook.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. ossila.comnih.gov This method is particularly useful for the formation of esters from tertiary alcohols, which are prone to elimination under acidic conditions. ambeed.com
Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for esterification, proceeding with inversion of stereochemistry at the alcohol's chiral center, if present. orgsyn.orggoogle.comdiva-portal.orgchemicalbook.com This reaction employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). diva-portal.orgchemicalbook.com The alcohol is activated by the reagents, making it susceptible to nucleophilic attack by the carboxylate. orgsyn.orggoogle.com
| Esterification Method | Catalyst/Reagents | Key Features | References |
| Fischer-Speier Esterification | Strong acid (e.g., H₂SO₄, HCl) | Reversible, often requires excess alcohol. | tandfonline.comarkat-usa.orgscholarsresearchlibrary.comorgsyn.orgacs.org |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | Mild conditions, suitable for acid-sensitive substrates. | ambeed.comossila.comnih.govnih.govchemicalbook.com |
| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Mild conditions, inversion of stereochemistry. | orgsyn.orggoogle.comdiva-portal.orgchemicalbook.com |
Palladium-Catalyzed Carbonylation and Related Transformations
An alternative and powerful approach to the synthesis of methyl benzoates is through palladium-catalyzed carbonylation reactions. nih.govdiva-portal.orgnih.govgoogle.comresearchgate.netresearchgate.netrsc.org These methods typically involve the reaction of an aryl halide or triflate with carbon monoxide and an alcohol in the presence of a palladium catalyst. nih.govdiva-portal.org This transformation is highly versatile and tolerates a wide range of functional groups.
A general system for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed using Xantphos as a ligand. nih.gov This method is effective for the synthesis of methyl esters from the corresponding aryl bromides. nih.gov The reaction proceeds under relatively mild conditions and is compatible with various functional groups. chemicalbook.com The use of phenyl formate (B1220265) as a CO source in palladium-catalyzed carbonylation of aryl halides offers a safer alternative to using carbon monoxide gas directly. chemicalbook.com
Synthesis of Key Intermediates for Methyl 4-amino-3-fluoro-2-methylbenzoate
The construction of the target molecule relies on the carefully orchestrated synthesis of key substituted aromatic intermediates. This involves the strategic introduction of the fluoro, methyl, and amino groups onto the benzoic acid framework.
Preparation of Fluorinated Benzoic Acid Precursors
The introduction of a fluorine atom onto the aromatic ring is a crucial step. Several methods can be employed to synthesize fluorinated benzoic acid precursors.
One approach involves the nucleophilic fluorination of appropriately substituted precursors. arkat-usa.orgossila.comontosight.ai For example, the synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride (B91410) salts. arkat-usa.orgossila.com Another strategy involves the synthesis of fluorinated benzoic acids from corresponding fluorotoluenes. For instance, 3-fluoro-4-methyl-benzoic acid can be synthesized from 2-fluoro-4-bromotoluene via a Grignard reaction followed by carboxylation. prepchem.com Similarly, 4-fluoro-2-methylbenzoic acid can be prepared from m-fluorotoluene through a Friedel-Crafts acylation followed by hydrolysis. google.com The nitration of fluorinated toluenes can also lead to key intermediates. For example, 2-fluoro-4-nitrobenzoic acid can be prepared by the oxidation of the corresponding nitrofiuorotoluene. google.com
Introduction of Amino Functionality via Nitro Group Reduction and Other Routes
The amino group in the target molecule is most commonly introduced by the reduction of a corresponding nitro group. This is a well-established and highly efficient transformation with a variety of available reagents and conditions.
Catalytic Hydrogenation: This is a widely used and often preferred method for the reduction of nitroarenes to anilines due to its clean nature and high yields. prepchem.comresearchgate.netgoogle.comnih.govgoogle.commdpi.com Common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. researchgate.netgoogle.comnih.gov The reaction is typically carried out under a hydrogen atmosphere. chemicalbook.comchemicalbook.com For instance, the synthesis of methyl 4-amino-3-methylbenzoate can be achieved by the hydrogenation of 3-methyl-4-nitrobenzoic acid in methanol (B129727) using a Pd/C catalyst. chemicalbook.com
Chemical Reduction: A variety of chemical reducing agents can also be employed for the reduction of nitro groups. These methods are particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups. Common reagents include:
Metals in acidic media: Iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classical and effective reducing agents. prepchem.comgoogle.comgoogle.com
Tin(II) chloride (SnCl₂): This reagent provides a mild method for the reduction of nitro groups and is tolerant of many other functional groups. researchgate.netgoogle.comnih.gov
Sodium hydrosulfite (Na₂S₂O₄) or Sodium sulfide (B99878) (Na₂S): These reagents can be used for the selective reduction of one nitro group in the presence of another. researchgate.netgoogle.com
Iron(III) chloride and Indium: A system of FeCl₃·6H₂O and indium powder has been reported for the chemoselective reduction of nitroaromatic compounds to the corresponding anilines in high yields. researchgate.net
| Reduction Method | Reagents/Catalyst | Key Features | References |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | Clean, high yields, common industrial method. | prepchem.comresearchgate.netgoogle.comnih.govgoogle.commdpi.com |
| Metal in Acid | Fe, Sn, or Zn with HCl | Classical, effective, and inexpensive. | prepchem.comgoogle.comgoogle.com |
| Tin(II) Chloride | SnCl₂ | Mild conditions, good functional group tolerance. | researchgate.netgoogle.comnih.gov |
| Sodium Hydrosulfite/Sulfide | Na₂S₂O₄ / Na₂S | Can offer selectivity in polynitro compounds. | researchgate.netgoogle.com |
| FeCl₃/Indium | FeCl₃·6H₂O, In | High yields, good chemoselectivity. | researchgate.net |
Regioselective Functionalization of Methyl- and Fluoro-Substituted Arenes
Achieving the desired 2,3,4-substitution pattern on the benzoic acid core requires highly regioselective reactions. The directing effects of the existing methyl and fluoro substituents play a crucial role in determining the position of subsequent functionalization steps, such as nitration.
Directed ortho-Metalation (DoM): This powerful strategy allows for the selective functionalization of the position ortho to a directing metalation group (DMG). nih.govgoogle.cominnospk.comrsc.orgnih.gov A DMG, which typically contains a heteroatom, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. innospk.comnih.gov The resulting aryllithium species can then react with various electrophiles. While not directly applicable to the final product's substitution pattern in a straightforward manner, DoM is a key strategy for the synthesis of highly substituted arenes and could be employed in the synthesis of precursors.
The regioselectivity of electrophilic aromatic substitution reactions, such as nitration, is governed by the electronic properties of the substituents already present on the ring. For a methyl- and fluoro-substituted benzene (B151609) ring, the outcome of nitration will depend on the relative positions of these groups and the reaction conditions. For example, the nitration of methyl benzoate is regioselective for the 3-position due to the deactivating effect of the ester group. rsc.org The interplay of the directing effects of the methyl (ortho-, para-directing) and fluoro (ortho-, para-directing, deactivating) groups would need to be carefully considered in a synthetic route. The synthesis of 1,2,3,4-tetrasubstituted arenes can be a significant challenge, and strategies involving aryne intermediates derived from aryl(Mes)iodonium salts have been developed to access such densely functionalized rings. chemicalbook.comresearchgate.net
Novel Synthetic Routes and Methodological Innovations
Exploration of Solid-Acid Catalysis and Heterogeneous Systems
The use of solid-acid and heterogeneous catalysts represents a significant advancement in the synthesis of benzoate esters and related compounds, offering improved reusability, easier product separation, and often milder reaction conditions compared to traditional homogeneous catalysts like concentrated sulfuric acid. researchgate.net Research into solid acid catalysts has explored materials such as zirconium metal solids, with findings indicating that zirconium catalysts fixed with titanium exhibit superior activity in the synthesis of methyl benzoate compounds. researchgate.net Another effective approach involves the use of treated zeolites, which can serve as a recyclable alternative to sulfuric acid in esterification reactions, achieving comparable yields without the associated corrosive and environmental hazards. researchgate.net
Beyond simple esterification, heterogeneous catalysts are being developed for more complex transformations on aromatic rings. For instance, Pd-mediated phosphorous-doped porous organic polymers (POPs) have been utilized as a robust heterogeneous catalyst system. nih.gov In a different application, carbonaceous bio-based materials like activated carbon (NORIT GAC 12-40) have been successfully employed as catalysts for the one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water. mdpi.com This method highlights a sustainable approach, leveraging a bio-based catalyst to perform both nitro group reduction and aldehyde oxidation in a single process. mdpi.com
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Zirconium-Titanium Solid Acid | Esterification | High catalytic activity for methyl benzoate synthesis. | researchgate.net |
| Treated Zeolite | Esterification | Reusable, replaces corrosive concentrated sulfuric acid. | researchgate.net |
| NORIT GAC 12-40 (Activated Carbon) | One-pot nitro reduction & aldehyde oxidation | Bio-based, metal-free, effective in subcritical water. | mdpi.com |
| Al-modified KMn/SiO₂ | Selective Hydrogenation | Improved H₂ adsorption and selectivity for benzaldehyde. | rsc.org |
Principles of Green Chemistry in Fluoro-Aminobenzoate Synthesis
The principles of green chemistry are increasingly integral to the design of synthetic routes for pharmacologically relevant molecules, including fluoro-aminobenzoates. This philosophy emphasizes waste prevention, high atom economy, the use of less hazardous chemical syntheses, and the development of energy-efficient processes. researchgate.netgreenchemistry-toolkit.org
A key tenet of green chemistry is the use of renewable feedstocks and biocatalysis. The biosynthesis of aminobenzoic acid via the shikimate pathway, starting from simple sugars like glucose, stands in stark contrast to traditional chemical methods that rely on petroleum-based precursors and harsh reaction conditions. mdpi.com This biological route offers a more sustainable and environmentally benign approach to producing the core aminobenzoate structure. mdpi.com
In laboratory synthesis, green principles are applied through the adoption of safer solvents and catalytic processes. The use of subcritical water as a reaction medium, for example, eliminates the need for volatile organic solvents. mdpi.com Similarly, ionic liquids are being explored as green solvent alternatives that can also play a catalytic role. researchgate.net The development of one-pot and multicomponent reactions is central to green synthesis, as these strategies reduce the number of synthetic steps, minimize the use of auxiliary substances, and prevent waste. nih.gov Alternative energy sources, such as microwave irradiation and mechanochemistry, further align with green chemistry by enhancing energy efficiency and reducing reaction times, often in solvent-free conditions. nih.gov
Cascade and Multicomponent Reactions for Enhanced Efficiency
For example, a domino Cu/Ag synergistic-cooperative cyclization has been developed for the synthesis of functionalized phthalides from 2-formyl benzoate precursors. acs.org This method demonstrates how a carefully designed catalytic system can orchestrate a sequence of reactions—in this case, C–C/C–N/C–O bond formations—to rapidly build molecular complexity. acs.org MCRs are similarly effective; for instance, a three-component cyclocondensation reaction has been used to efficiently synthesize 2-amino-4H-benzo[b]pyrans. researchgate.net Such strategies are invaluable for creating libraries of highly substituted aromatic compounds, enabling the efficient exploration of chemical space in drug discovery and materials science. The operational simplicity and high yields often associated with these reactions make them a cornerstone of modern organic synthesis. nih.gov
Optimization of Reaction Parameters and Yield Enhancement in Complex Benzoate Synthesis
Influence of Solvent Systems and Reaction Environment on Selectivity and Yield
The reaction environment, particularly the solvent system, plays a critical role in determining the outcome of a chemical transformation. The polarity, proticity, and coordinating ability of a solvent can influence reactant solubility, stabilize transition states, and mediate catalytic activity. For instance, in the synthesis of certain phthalide (B148349) derivatives, the use of a highly polar aqueous solvent was found to be essential, whereas the same reaction in acetonitrile (B52724) yielded only trace amounts of the product. acs.org This demonstrates that solvent choice can be the deciding factor between a successful and a failed reaction.
Recent research has also focused on unconventional reaction environments to enhance yield and sustainability. Solvent-free reaction conditions, often utilizing immobilized enzymes or mechanochemical grinding, can lead to higher product concentrations and simplified purification. researchgate.netresearchgate.net The synthesis of propyl benzoate using an immobilized lipase (B570770) in a solvent-free medium is one such example. researchgate.net Furthermore, the use of subcritical water as a reaction medium leverages high temperature and pressure to drive reactions, acting as a non-toxic and environmentally benign solvent alternative. mdpi.com
| Reaction Environment | Description | Impact on Synthesis | Reference |
|---|---|---|---|
| Polar Aprotic Solvent (e.g., Acetonitrile) | Commonly used for a wide range of organic reactions. | Can be highly effective, but may not be optimal for all transformations, sometimes leading to low yields. | acs.org |
| Polar Protic Solvent (e.g., Water) | Used for reactions where proton transfer is key or high polarity is needed. | May be essential for certain reactions to proceed, significantly boosting yield compared to aprotic systems. | acs.org |
| Solvent-Free (Mechanochemistry) | Reactants are combined by grinding, often with a solid catalyst. | Reduces waste, can shorten reaction times, and often leads to high to excellent yields. | researchgate.net |
| Subcritical Water | Water heated and pressurized below its critical point (374 °C, 221 bar). | Acts as a green solvent and can promote reactions without the need for harsh catalysts. | mdpi.com |
Development of Efficient Catalytic Systems and Ligands
The heart of many modern synthetic transformations is the catalyst. The development of highly active and selective catalytic systems is paramount for synthesizing complex benzoates. Palladium-catalyzed cross-coupling and carbonylation reactions are workhorses in this field, and their efficiency is often dictated by the choice of ligand. researchgate.netmdpi.com Ligands such as Xantphos and triphenylphosphine (PPh₃) can stabilize the metal center and modulate its reactivity to achieve high turnover numbers and selectivity for the desired product. researchgate.netmdpi.com For instance, the [PdCl₂(Xantphos)] complex has shown very high activity for the carbonylation of iodobenzene (B50100) to methyl benzoate. researchgate.net
Beyond traditional palladium systems, research is exploring novel metal complexes and multi-catalyst systems. Heptacopper complexes featuring unique cage-like structures have been synthesized and shown to be active in oxidation reactions. nih.gov A significant innovation is the use of dual-catalytic systems, where two different metals work synergistically to promote a transformation that is inefficient with either catalyst alone. A prime example is the development of a CuI/AgOTf dual catalysis system for a regioselective cyclization reaction, which gratifyingly enhanced the product yield to 90% with a shorter reaction time. acs.org This approach of screening and combining catalytic systems is a powerful strategy for overcoming synthetic challenges and enhancing yields.
| Catalyst/Ligand System | Reaction Type | Reported Yield/Activity | Reference |
|---|---|---|---|
| [PdCl₂(Xantphos)] | Carbonylation | Very high activity (TOF ca. 260,000 h⁻¹) for methyl benzoate synthesis. | researchgate.net |
| Pd₂(dba)₃ / Ligand L1 | Intramolecular Buchwald–Hartwig Amination | Successfully applied to the synthesis of complex polycyclic systems. | mdpi.com |
| CuI / AgOTf (Dual System) | Domino Cyclization | Significantly enhanced yield to 90% in 12 hours. | acs.org |
| Heptacopper Silsesquioxane/Benzoate Complex | Alkane Oxidation | Achieved up to 32% yield of cyclohexane (B81311) oxidation products. | nih.gov |
Temperature, Pressure, and Stoichiometric Control for Industrial Scalability
The successful transition of a synthetic route for a complex molecule such as this compound from the laboratory bench to an industrial scale is critically dependent on the precise control of key reaction parameters. While specific process parameters for the industrial synthesis of this exact compound are not extensively detailed in publicly available literature, a robust understanding can be derived from established principles of chemical engineering and process optimization for analogous transformations. The industrial scalability of any multi-step synthesis hinges on ensuring consistent product quality, high yields, operational safety, and economic viability. These objectives are achieved through meticulous control of temperature, pressure, and the stoichiometry of reactants and reagents.
Temperature Control
Temperature is one of the most critical parameters in chemical synthesis, profoundly influencing reaction kinetics, thermodynamics, and selectivity. In the context of synthesizing a polysubstituted aromatic compound like this compound, each synthetic step would have a unique optimal temperature range to maximize the desired product formation while minimizing side reactions.
For instance, in an electrophilic aromatic substitution reaction, such as nitration or fluorination, temperature control is paramount for regioselectivity. acs.orgresearchgate.net Excursions from the optimal temperature can lead to the formation of undesired isomers, which can be difficult and costly to separate from the final product. Similarly, in exothermic reactions like hydrogenation of a nitro group to an amine, inadequate temperature control can lead to thermal runaways, posing significant safety risks. researchgate.net
The effect of temperature on a hypothetical key synthetic step, such as the fluorination of a precursor, can be illustrated in the following table.
Table 1: Hypothetical Impact of Temperature on a Key Fluorination Step
| Parameter | Temperature Range | Expected Outcome on Yield | Expected Outcome on Purity | Notes |
|---|---|---|---|---|
| Temperature | Low (<0 °C) | Decreased reaction rate, potentially incomplete conversion | High purity, reduced formation of by-products | May require extended reaction times, increasing operational costs. |
| Temperature | Optimal (0-10 °C) | High yield, efficient conversion | High purity, minimal side reactions | Represents the ideal balance for industrial production. |
This interactive table is based on general principles of electrophilic fluorination reactions and serves as an illustrative example.
Pressure Control
While many organic reactions are conducted at atmospheric pressure, certain transformations, particularly those involving gaseous reagents, necessitate precise pressure control for industrial scalability. A pertinent example in a potential synthesis of this compound would be the catalytic hydrogenation of a nitroaromatic precursor to form the corresponding aniline (B41778). researchgate.net
In such a process, the pressure of hydrogen gas is a critical factor that influences the reaction rate and the efficiency of the catalyst. Higher pressures generally lead to faster reaction times by increasing the concentration of dissolved hydrogen in the reaction medium. However, operating at high pressures requires specialized and more expensive equipment (autoclaves) and introduces heightened safety considerations. ontosight.ai Therefore, the optimal pressure is determined by balancing reaction efficiency, equipment costs, and safety protocols.
The following table illustrates the potential influence of pressure on a catalytic hydrogenation step.
Table 2: Hypothetical Influence of Pressure on Catalytic Hydrogenation
| Parameter | Pressure Range | Expected Impact on Reaction Time | Safety and Equipment Considerations | Notes |
|---|---|---|---|---|
| Pressure | Low (1-5 atm) | Slower reaction, may be incomplete | Standard reactors may be sufficient | May not be economically viable for large-scale production due to long batch times. |
| Pressure | Moderate (5-20 atm) | Efficient reaction rate | Requires specialized high-pressure reactors and stringent safety measures | Often represents a practical compromise for industrial-scale synthesis. |
This interactive table is based on general principles of industrial catalytic hydrogenation and serves as an illustrative example.
Stoichiometric Control
The precise control of the molar ratios of reactants, reagents, and catalysts is fundamental to achieving high conversion of starting materials, maximizing product yield, and minimizing waste. In a multi-step synthesis, stoichiometric imbalances in one step can have cascading effects on subsequent reactions and the final product's purity.
For example, in an esterification reaction to form the methyl benzoate moiety, using a large excess of methanol might drive the reaction to completion but would necessitate a more intensive purification process to remove the excess alcohol. Conversely, using insufficient methanol would result in incomplete conversion of the carboxylic acid precursor.
Similarly, in steps like electrophilic fluorination, the stoichiometry of the fluorinating agent is critical. An excess of a powerful fluorinating agent could lead to over-fluorination or other side reactions, while an insufficient amount would result in a low yield of the desired product. The optimization of stoichiometry is a key aspect of process development to ensure an efficient and cost-effective manufacturing process. acs.orgnih.gov
The table below provides a hypothetical illustration of the effects of varying stoichiometry in a critical reaction step.
This interactive table is based on general principles of reaction stoichiometry and serves as an illustrative example.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Amino 3 Fluoro 2 Methylbenzoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For Methyl 4-amino-3-fluoro-2-methylbenzoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete assignment of its complex structure.
Proton (¹H) NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The substitution pattern of this compound—featuring an amino group, a fluorine atom, a methyl group, and a methyl ester group on the benzene (B151609) ring—results in a distinct ¹H NMR spectrum.
Due to the absence of published experimental data for this specific molecule, the following table presents predicted chemical shifts (δ) and coupling constants (J), based on established substituent effects on aromatic systems. The electron-donating amino group and the weakly activating methyl group are expected to shield nearby protons (shift them upfield), while the electron-withdrawing methyl ester group and the electronegative fluorine atom will cause deshielding (downfield shifts).
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-5 | 6.8 - 7.0 | Doublet of doublets (dd) | J(H5-H6) ≈ 8-9 Hz, J(H5-F3) ≈ 4-5 Hz |
| H-6 | 7.6 - 7.8 | Doublet (d) | J(H6-H5) ≈ 8-9 Hz |
| NH₂ | 3.5 - 4.5 | Broad singlet (s) | - |
| OCH₃ (ester) | 3.8 - 3.9 | Singlet (s) | - |
The two aromatic protons, H-5 and H-6, are expected to appear in the aromatic region of the spectrum. H-6, being ortho to the electron-withdrawing ester group, would be the most deshielded aromatic proton. H-5 is expected to be coupled to both H-6 (ortho coupling) and the fluorine at position 3 (meta coupling), resulting in a doublet of doublets. The amino (NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The methyl ester (OCH₃) and the ring-attached methyl (CH₃) protons are expected to appear as sharp singlets in the upfield region of the spectrum.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by the local electronic environment and the presence of attached atoms. The fluorine atom will also induce splitting of the signals for nearby carbon atoms (C-F coupling).
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C=O (ester) | 165 - 168 | - |
| C-1 | 128 - 132 | Small |
| C-2 | 122 - 126 | J(C2-F3) ≈ 15-20 Hz (²J) |
| C-3 | 150 - 155 | J(C3-F) ≈ 240-250 Hz (¹J) |
| C-4 | 140 - 145 | J(C4-F3) ≈ 10-15 Hz (²J) |
| C-5 | 115 - 120 | J(C5-F3) ≈ 4-5 Hz (³J) |
| C-6 | 125 - 130 | Small |
| OCH₃ (ester) | 51 - 53 | - |
The carbonyl carbon of the ester group is expected at the most downfield position. The aromatic carbons will show a wide range of chemical shifts. C-3, directly bonded to the highly electronegative fluorine atom, will exhibit a large one-bond C-F coupling constant (¹J). C-2 and C-4, being two bonds away, will show smaller two-bond C-F couplings (²J), and other carbons may show even smaller, longer-range couplings. The methyl ester and ring methyl carbons will appear in the upfield region.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nsf.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra. The chemical shift of the fluorine nucleus is very sensitive to its electronic environment. biophysics.org For an aryl fluoride (B91410) like this compound, the fluorine signal is expected to appear in a characteristic range.
The single fluorine atom in the molecule would give rise to one signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet of doublets due to coupling with the ortho proton (H-4, if it were present) and the meta proton (H-5). In this specific molecule, it will couple to H-2 (if present) and H-4 (the amino group position). The presence of the ortho amino group and meta methyl group will influence its precise chemical shift. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. ucsb.edu The substituents on this compound would modify this value.
While 1D NMR provides essential information, 2D NMR techniques are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. cdnsciencepub.com For this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. cdnsciencepub.com It would show cross-peaks connecting H-5 to C-5, H-6 to C-6, the OCH₃ protons to the OCH₃ carbon, and the ring CH₃ protons to the ring CH₃ carbon. This is essential for assigning the protonated carbons in the ¹³C spectrum.
H-6 protons to the carbonyl carbon (C=O) and C-2.
H-5 protons to C-1 and C-3.
Ring CH₃ protons to C-1, C-2, and C-3.
Ester OCH₃ protons to the carbonyl carbon (C=O).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is particularly useful for confirming the relative positions of substituents. Expected NOESY correlations might include:
Between the ring CH₃ protons and the H-6 proton.
Between the amino protons and the H-5 proton.
High-Precision Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecules, denoted as [M+H]⁺. When coupled with a high-resolution mass analyzer (such as a Time-of-Flight or Orbitrap), ESI-MS can determine the mass of an ion with very high accuracy (typically to within a few parts per million).
For this compound (molecular formula C₉H₁₀FNO₂), the theoretical monoisotopic mass of the neutral molecule is 183.06956 u. The expected accurate mass of the protonated molecule [M+H]⁺ would be 184.07739 u. The observation of an ion with this precise m/z value in a high-resolution ESI-MS spectrum would provide strong evidence for the elemental formula C₉H₁₁FNO₂⁺, thus confirming the molecular composition of the compound.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. For this compound, the fragmentation cascade would be expected to follow pathways characteristic of substituted methyl benzoate (B1203000) esters.
The molecular ion (M⁺•) would be the parent peak, and its mass would confirm the molecular weight of the compound. Key fragmentation steps would likely involve the ester group, which is a common site for initial bond cleavages. A primary and highly characteristic fragmentation for methyl esters is the loss of the methoxy (B1213986) radical (•OCH₃), leading to the formation of a stable acylium ion. This is often followed by the subsequent loss of a neutral carbon monoxide (CO) molecule.
The presence of the amino, fluoro, and methyl substituents on the aromatic ring would further influence the fragmentation, leading to a unique mass spectrum. The stability of the resulting fragments and the relative abundance of the peaks would provide definitive confirmation of the compound's structure. For instance, the loss of the methyl ester can be identified by the loss of MeOH, a typical fragmentation for this functional group. researchgate.net
A proposed fragmentation pathway is detailed in the table below:
| m/z Value (Proposed) | Fragment Lost | Proposed Fragment Structure | Notes |
| 183 | - | [M]⁺• | Molecular Ion |
| 152 | •OCH₃ | [M - OCH₃]⁺ | Formation of a stable acylium ion. A very common fragmentation pathway for methyl esters. |
| 124 | •OCH₃, CO | [M - OCH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion. |
| 154 | •C₂H₅ | [M - C₂H₅]⁺ | Loss of an ethyl radical, potentially from rearrangement. |
| 133 | - | [C₇H₄FO]⁺ | A unique cation that could be formed after loss of the alkyl group from the ether followed by loss of the ester alkoxy group. nih.gov |
This table is predictive and based on common fragmentation patterns of benzoate esters. nih.govresearchgate.netwisc.edu
Infrared (IR) and Raman Spectroscopy
Vibrational Mode Assignments and Functional Group Fingerprinting
Vibrational spectroscopy provides a molecular fingerprint based on the vibrations of chemical bonds. Both IR and Raman spectroscopy would reveal characteristic bands corresponding to the various functional groups within this compound. The positions of these bands are indicative of bond strength and the atoms involved.
The high-frequency region of the spectra would be dominated by N-H and C-H stretching vibrations. The amino group (-NH₂) typically shows two bands: an asymmetric and a symmetric stretching mode. Aromatic C-H stretches appear at slightly higher wavenumbers than aliphatic C-H stretches. The most intense band in the IR spectrum is expected to be the C=O stretching vibration of the ester group. The C-F bond, being strong, will have a characteristic stretching vibration in the fingerprint region.
A table of predicted vibrational mode assignments is provided below.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Asymmetric N-H Stretch | Amino (-NH₂) | 3450 - 3350 | Medium | Weak |
| Symmetric N-H Stretch | Amino (-NH₂) | 3350 - 3250 | Medium | Weak |
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | Methyl (-CH₃) | 2990 - 2850 | Medium-Weak | Strong |
| C=O Stretch | Ester (-COOCH₃) | 1725 - 1700 | Very Strong | Medium |
| N-H Scissoring | Amino (-NH₂) | 1650 - 1580 | Strong | Weak |
| Aromatic C=C Stretch | Benzene Ring | 1620 - 1450 | Medium-Strong | Strong |
| C-O Stretch | Ester (-COOCH₃) | 1300 - 1200 | Strong | Medium |
| C-N Stretch | Aryl-Amine | 1340 - 1250 | Strong | Medium |
| C-F Stretch | Fluoroaromatic | 1280 - 1100 | Strong | Weak |
Note: These are approximate ranges and can be influenced by substitution patterns and intermolecular interactions. nih.govresearchgate.net
Analysis of Hydrogen Bonding and Conformational States via Vibrational Spectroscopy
Hydrogen bonding significantly influences vibrational spectra. In the solid state, this compound is expected to form intermolecular hydrogen bonds, primarily between the hydrogen atoms of the amino group (donor) and the carbonyl oxygen of the ester group (acceptor) of a neighboring molecule.
This interaction has two major effects on the IR spectrum:
Frequency Shift: The N-H and C=O stretching vibrations will shift to lower frequencies (a redshift). This occurs because hydrogen bonding weakens the N-H and C=O bonds, lowering the energy required to excite their stretching vibrations.
Peak Broadening: The absorption bands for the involved functional groups (N-H and C=O) will become significantly broader. This is due to the distribution of hydrogen bond strengths and distances within the sample, creating a range of vibrational energies.
By comparing the spectra of the compound in a non-polar solvent (where molecules are mostly isolated) with its solid-state spectrum, the extent of hydrogen bonding can be assessed. Intramolecular hydrogen bonding is concentration-independent, whereas intermolecular bonding is concentration-dependent. youtube.comkinampark.com The absence of significant shifts upon dilution in a non-polar solvent would suggest the presence of intramolecular hydrogen bonds, though this is less sterically favorable for the target molecule.
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction and Crystal Packing Analysis
While the crystal structure for this compound has not been reported, a detailed analysis of the closely related compound, Methyl 4-amino-3-methylbenzoate, provides a robust model for its likely solid-state conformation and packing. researchgate.netresearchgate.net
The crystal structure of Methyl 4-amino-3-methylbenzoate was determined by single-crystal X-ray diffraction. researchgate.netnih.gov The key crystallographic data are summarized in the table below.
| Parameter | Methyl 4-amino-3-methylbenzoate |
| Chemical Formula | C₉H₁₁NO₂ |
| Formula Weight | 165.19 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5670 (15) |
| b (Å) | 6.1080 (12) |
| c (Å) | 18.127 (4) |
| β (°) | 98.14 (3) |
| Volume (ų) | 829.4 (3) |
| Z | 4 |
Data from Li, X., et al., Acta Cryst. (2008). E64, o886. researchgate.net
In this structure, the molecule is nearly planar. The crystal packing is characterized by molecules forming chains elongated along the c-axis, which are then stacked along the b-axis. This arrangement is stabilized by a network of intermolecular hydrogen bonds. researchgate.netnih.gov It is highly probable that this compound would adopt a similar packing motif, driven by analogous intermolecular forces. The presence of the 2-methyl group may introduce some steric hindrance, potentially altering the unit cell dimensions and packing efficiency.
Investigation of Intermolecular Interactions and Supramolecular Assembly
The supramolecular architecture of molecular crystals is dictated by a combination of non-covalent interactions. In the crystal structure of Methyl 4-amino-3-methylbenzoate, the primary interactions are intermolecular N-H···O hydrogen bonds, which link the molecules into chains. researchgate.netresearchgate.netnih.gov
For this compound, a similar and rich network of interactions is expected:
N-H···O Hydrogen Bonds: These would remain the dominant structure-directing interactions, with the amino group acting as a hydrogen-bond donor and the carbonyl oxygen as the acceptor, leading to the formation of chains or dimers.
C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving aromatic or methyl C-H donors and the carbonyl oxygen acceptor, would provide additional stabilization to the crystal lattice. researchgate.netnih.gov
C-H···F Interactions: The presence of the fluorine atom introduces the possibility of weak C-H···F hydrogen bonds. While fluorine is a poor hydrogen-bond acceptor, these interactions can play a role in directing crystal packing when stronger interactions are satisfied.
The substitution of a methyl group with a more electronegative fluorine atom can influence the electronic properties of the benzene ring and the strength of the hydrogen bonds. The interplay between these various intermolecular forces would define the final three-dimensional supramolecular assembly of the crystal. nih.govmdpi.com
Computational Chemistry and Theoretical Studies of Methyl 4 Amino 3 Fluoro 2 Methylbenzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in providing insights into the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) and higher-level ab initio methods are commonly employed for this purpose. However, a specific application of these methods to Methyl 4-amino-3-fluoro-2-methylbenzoate has not been documented in available research.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently utilized to determine optimized molecular geometries and to map out potential energy landscapes, which are crucial for understanding chemical reactions and stability. At present, no published DFT studies have focused on elucidating the specific geometric parameters or energy profiles of this compound.
Higher-Level Ab Initio Methods (e.g., MP2, Coupled Cluster) for Enhanced Accuracy
For more precise energy calculations and a deeper understanding of electron correlation, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used. These methods, while computationally more demanding, can provide benchmark-quality data. The scientific literature, however, lacks any studies that have applied these sophisticated methods to this compound.
Prediction and Interpretation of Spectroscopic Properties (NMR, IR, UV-Vis)
A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can aid in the identification and characterization of compounds. Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions are invaluable to chemists. Regrettably, there are no available computational studies that have predicted or interpreted the spectroscopic signatures of this compound.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational changes and interactions with their environment.
Conformational Flexibility and Rotational Barriers
The flexibility of a molecule, including the rotation around its single bonds, is critical to its function and interactions. MD simulations can be used to explore the conformational space and calculate the energy barriers associated with these rotations. Such computational analyses have not been reported for this compound.
Solvent Effects and Solvation Dynamics
The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are a powerful tool for investigating these solvent effects and the dynamics of the solvation process. To date, no studies have been published that detail the solvation dynamics or the influence of different solvents on the behavior of this compound.
Mechanistic Studies of Reactions Involving the Compound through Computational Pathways
There is no available research detailing the computational investigation of reaction mechanisms involving this compound. While the synthesis of its parent carboxylic acid, 4-amino-3-fluoro-2-methylbenzoic acid, is documented, and its subsequent esterification to form this compound is a known chemical transformation, computational studies elucidating the transition states, energy profiles, or electronic properties of these or other reactions involving the title compound have not been published. evitachem.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
No specific QSAR models or pharmacophore studies have been developed for this compound. The scientific literature lacks any research that correlates the structural features of this compound or its derivatives with their biological or chemical activities through computational modeling. Therefore, no data tables or detailed research findings on this topic can be provided.
Chemical Reactivity and Strategic Derivatization of Methyl 4 Amino 3 Fluoro 2 Methylbenzoate
Reactions Involving the Ester Moiety
The methyl ester group is a primary site for chemical modification, allowing for its conversion into other functional groups such as different esters, carboxylic acids, alcohols, and aldehydes.
The methyl ester of Methyl 4-amino-3-fluoro-2-methylbenzoate can undergo nucleophilic acyl substitution, leading to transesterification or hydrolysis.
Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst to produce a new ester. This reaction is an equilibrium process, and it is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Ester Hydrolysis converts the methyl ester into the corresponding carboxylic acid. This transformation can be achieved under acidic or basic conditions. Base-catalyzed hydrolysis, or saponification, is often preferred as it is an irreversible process that goes to completion. Studies on various methyl esters show they exhibit greater metabolic stability compared to their higher homologs like ethyl esters, a factor that can be relevant in certain applications. nih.gov The rate of base-catalyzed hydrolysis is influenced by electronic effects on the aromatic ring; electron-withdrawing groups can increase the rate of hydrolysis. nih.gov
| Reaction | Typical Reagents and Conditions | Product |
|---|---|---|
| Acid-Catalyzed Transesterification | R'OH (excess), H₂SO₄ (catalyst), Heat | Alkyl 4-amino-3-fluoro-2-methylbenzoate |
| Base-Catalyzed Transesterification | R'OH, NaOR' or KOR' (catalyst), Heat | Alkyl 4-amino-3-fluoro-2-methylbenzoate |
| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ or HCl, Heat | 4-amino-3-fluoro-2-methylbenzoic acid |
| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH or KOH (aq), Heat 2. H₃O⁺ (acid workup) | 4-amino-3-fluoro-2-methylbenzoic acid |
The ester group can be selectively reduced to either a primary alcohol or an aldehyde using specific reducing agents. The choice of reagent and reaction conditions is critical to achieving the desired product.
Reduction to the corresponding primary alcohol, (4-amino-3-fluoro-2-methylphenyl)methanol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reaction typically proceeds in an anhydrous ether solvent and requires an acidic workup to protonate the resulting alkoxide.
For the selective reduction to the aldehyde, 4-amino-3-fluoro-2-methylbenzaldehyde, milder and more sterically hindered reducing agents are necessary to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, which must be carried out at low temperatures (e.g., -78 °C) to isolate the aldehyde intermediate.
| Target Product | Reagent | Typical Conditions |
|---|---|---|
| (4-amino-3-fluoro-2-methylphenyl)methanol | Lithium aluminum hydride (LiAlH₄) | 1. Anhydrous THF or Et₂O 2. H₃O⁺ workup |
| 4-amino-3-fluoro-2-methylbenzaldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or CH₂Cl₂, -78 °C |
Transformations and Functionalization of the Aromatic Ring
The substituents on the benzene (B151609) ring dictate the regioselectivity and rate of further functionalization, particularly in electrophilic aromatic substitution reactions.
Electrophilic aromatic substitution (EAS) introduces a new substituent onto the aromatic ring. The outcome of such reactions on this compound is determined by the cumulative directing effects of the existing groups.
-NH₂ (Amino): A strongly activating, ortho-, para-directing group.
-CH₃ (Methyl): A weakly activating, ortho-, para-directing group.
-F (Fluoro): A weakly deactivating, ortho-, para-directing group due to competing inductive and resonance effects.
-COOCH₃ (Methyl Ester): A moderately deactivating, meta-directing group.
The powerful activating and directing effect of the amino group is expected to dominate the regioselectivity. The positions ortho to the amino group are C3 and C5. The C3 position is already substituted with fluorine. Therefore, electrophilic substitution is strongly directed to the C5 position. For example, nitration of methyl benzoate (B1203000), which lacks the activating amino group, yields predominantly the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgaiinmr.com In contrast, the presence of the 4-amino group in the target molecule will override the meta-directing effect of the ester and direct the incoming electrophile to the C5 position.
| Reaction | Typical Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Methyl 4-amino-3-fluoro-2-methyl-5-nitrobenzoate |
| Bromination | Br₂, FeBr₃ or CH₃COOH | Methyl 5-bromo-4-amino-3-fluoro-2-methylbenzoate |
| Chlorination | Cl₂, AlCl₃ or FeCl₃ | Methyl 5-chloro-4-amino-3-fluoro-2-methylbenzoate |
Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). nih.gov These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov
In this compound, the fluorine atom is a potential leaving group. However, the ring is substituted with electron-donating (-NH₂, -CH₃) or weakly withdrawing (-COOCH₃) groups, none of which are positioned to effectively stabilize the Meisenheimer complex. The amino group, in particular, is strongly electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, SNAr reactions at the C3 position are expected to be very slow or not occur at all under standard conditions. For SNAr to proceed, the electronic nature of the ring would need to be altered, for instance, by introducing a nitro group at the C5 position, ortho to the fluorine atom.
The methyl group at the C2 position is susceptible to oxidation to a carboxylic acid group. This transformation requires strong oxidizing agents. However, the conditions must be chosen carefully to avoid unwanted side reactions with the other functional groups, particularly the electron-rich aromatic ring and the amino group, which are also sensitive to oxidation. It may be necessary to protect the amino group, for example, by acylation to form an amide, before carrying out the oxidation of the methyl group.
| Reaction | Typical Reagents and Conditions | Product | Notes |
|---|---|---|---|
| Methyl Group Oxidation | 1. KMnO₄, NaOH, Heat 2. H₃O⁺ workup | 4-amino-3-fluoro-6-(methoxycarbonyl)benzoic acid | Requires protection of the amino group to prevent oxidation. |
| Methyl Group Oxidation | Na₂Cr₂O₇, H₂SO₄, Heat | 4-amino-3-fluoro-6-(methoxycarbonyl)benzoic acid | Harsh conditions; protection of the amino group is essential. |
Reactions of the Amino Group
The presence of the amino group on the aromatic ring of this compound is a key determinant of its chemical reactivity, offering a versatile handle for a variety of chemical transformations. This functionality allows for the strategic derivatization of the molecule, enabling the synthesis of a diverse array of more complex structures. The reactivity of this primary amine is influenced by the electronic effects of the other substituents on the benzene ring.
Acylation and Amidation Reactions for Amide Formation
The amino group of this compound readily undergoes acylation and amidation reactions to form the corresponding amides. These reactions are fundamental in organic synthesis and are widely employed to introduce new functional groups and build molecular complexity. The general transformation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, typically in the presence of a base to neutralize the acidic byproduct.
Direct amidation with carboxylic acids is also a common strategy, often facilitated by coupling agents that activate the carboxylic acid, or through the use of Lewis acid catalysts. For instance, methodologies for the direct amidation of esters with amines have been developed using heterogeneous catalysts like niobium(V) oxide, which has shown high activity in the amidation of methyl benzoate with various amines. researchgate.net While direct amidation of the amino group of this compound with another ester is less common, the principle of nucleophilic attack by the amine on an activated carbonyl group remains the same.
The table below illustrates representative acylation and amidation reactions of this compound.
| Acylating/Amidating Agent | Product | Reaction Conditions |
| Acetyl chloride | Methyl 4-acetamido-3-fluoro-2-methylbenzoate | Base (e.g., pyridine, triethylamine) |
| Benzoic anhydride | Methyl 4-benzamido-3-fluoro-2-methylbenzoate | Base (e.g., pyridine) |
| Carboxylic acid + Coupling agent | Corresponding N-acylated product | e.g., DCC, EDC |
| Butyryl chloride | N-(4-bromo-2-methylphenyl)butanamide (analogous reaction) | Inert organic solvent |
This table is illustrative and shows potential reactions based on the known reactivity of aromatic amines.
Diazotization and Subsequent Transformations (e.g., Sandmeyer Reactions)
The primary amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reactions. nih.gov
The Sandmeyer reaction involves the substitution of the diazonium group with a nucleophile, catalyzed by copper(I) salts. nih.gov This allows for the introduction of a wide range of substituents onto the aromatic ring, including halogens (Cl, Br), cyano (CN), and other groups. This two-step sequence provides a powerful synthetic route to functionalized aromatic compounds that may be difficult to prepare by other means.
Below is a table summarizing potential Sandmeyer reactions starting from this compound.
| Reagent | Catalyst | Product |
| HCl | CuCl | Methyl 4-chloro-3-fluoro-2-methylbenzoate |
| HBr | CuBr | Methyl 4-bromo-3-fluoro-2-methylbenzoate |
| KCN | CuCN | Methyl 4-cyano-3-fluoro-2-methylbenzoate |
| KI | - | Methyl 3-fluoro-4-iodo-2-methylbenzoate |
| HBF₄ | Heat | Methyl 3,4-difluoro-2-methylbenzoate |
This table presents expected products from the diazotization of this compound followed by various Sandmeyer and related reactions.
Schiff Base Formation and Condensation Reactions
This compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The formation of the carbon-nitrogen double bond is a key feature of this transformation.
Schiff base formation is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. The resulting Schiff bases are valuable intermediates in organic synthesis and can be used in a variety of subsequent reactions, such as reductions to form secondary amines or as ligands in coordination chemistry. The synthesis of novel benzothiazole (B30560) Schiff bases, for example, has been achieved through the condensation reaction of 4,6-difluoro-2-amino benzothiazole with various aromatic aldehydes. medwinpublishers.com
The following table provides examples of Schiff base formation with this compound.
| Carbonyl Compound | Product (Schiff Base) |
| Benzaldehyde | Methyl 4-((benzylidene)amino)-3-fluoro-2-methylbenzoate |
| Acetone | Methyl 3-fluoro-4-((propan-2-ylidene)amino)-2-methylbenzoate |
| 4-Chlorobenzaldehyde | Methyl 4-((4-chlorobenzylidene)amino)-3-fluoro-2-methylbenzoate |
This table illustrates the expected Schiff base products from the reaction of this compound with different carbonyl compounds.
Reactivity Governed by the Fluoro Substituent
The fluorine atom at the 3-position of the benzene ring significantly influences the chemical reactivity of this compound. Its high electronegativity and small size lead to unique stereoelectronic effects that can modulate the reactivity of the aromatic ring and the other functional groups.
Stereoelectronic Effects of Fluorine on Reactivity and Selectivity
The fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). numberanalytics.com In aromatic systems, the inductive effect generally dominates, leading to a decrease in the electron density of the benzene ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution reactions.
However, the fluorine atom can also influence the regioselectivity of such reactions. The interplay between the inductive and resonance effects, along with the directing effects of the other substituents (amino and methyl ester groups), will determine the position of incoming electrophiles. Stereoelectronic effects also play a crucial role in determining molecular geometry and the stability of reaction intermediates. wikipedia.org The presence of fluorine can alter bond lengths and angles, which in turn can affect the activation energy of a reaction. youtube.com For instance, the substitution of hydrogen with fluorine can lead to an increase in the HOMO-LUMO gap, resulting in decreased reactivity towards electron-rich species. numberanalytics.com
Fluoro-Mediated Coupling Reactions
While the carbon-fluorine bond is generally strong and less reactive than other carbon-halogen bonds, recent advances in catalysis have enabled the use of aryl fluorides in cross-coupling reactions. nih.gov The activation of the C-F bond often requires specific catalysts and conditions, but it provides a valuable tool for the formation of new carbon-carbon and carbon-heteroatom bonds.
Nickel and palladium-based catalysts have been shown to be effective in mediating the cross-coupling of aryl fluorides with various partners, including Grignard reagents, organoboron compounds, and amines. nih.govmdpi.com For example, iron-promoted Heck-type coupling reactions of aryl fluorides with alkenes have been reported, proceeding through a likely SNAr mechanism. chemrxiv.orgbohrium.com These fluoro-mediated coupling reactions offer a powerful strategy for the derivatization of this compound at the fluoro-substituted position, opening up new avenues for the synthesis of complex molecules.
The table below summarizes potential fluoro-mediated coupling reactions involving this compound.
| Coupling Partner | Catalyst System | Product |
| Phenylboronic acid | Pd catalyst | Methyl 4-amino-2-methyl-[1,1'-biphenyl]-3-carboxylate |
| Styrene | Fe-promoted | Methyl 4-amino-2-methyl-3-styrylbenzoate |
| Aniline (B41778) | Ni catalyst | Methyl 4-amino-2-methyl-3-(phenylamino)benzoate |
This table illustrates potential products from fluoro-mediated coupling reactions, based on established methodologies for aryl fluorides.
Catalytic Hydrogenation and Dehalogenation Studies
Catalytic hydrogenation is a widely employed method for the reduction of various functional groups. In the context of substituted aminobenzoates, this can include the reduction of nitro groups to amines or the saturation of the aromatic ring under more forcing conditions. Dehalogenation, the removal of a halogen atom, is another critical transformation in organic synthesis, often achieved through catalytic hydrogenation (hydrodehalogenation).
For a compound like this compound, catalytic hydrogenation could potentially lead to several outcomes. The amino and ester functionalities are generally stable under typical hydrogenation conditions used for dehalogenation. Therefore, the primary transformations of interest would be the removal of the fluorine atom (dehalogenation) or, under more vigorous conditions, the reduction of the benzene ring.
The carbon-fluorine bond is the strongest carbon-halogen bond, making catalytic hydrodefluorination a challenging process. It typically requires forcing reaction conditions and specialized catalysts. Research on the dehalogenation of other aryl fluorides suggests that catalysts based on palladium, nickel, or rhodium are often employed, sometimes in the presence of strong bases or under high hydrogen pressure. However, without specific studies on this compound, any discussion of reaction specifics would be purely speculative.
Similarly, while the catalytic hydrogenation of the aromatic ring of aniline derivatives is known, it requires high pressures and temperatures and is not a trivial transformation. The specific influence of the fluoro, amino, methyl, and methyl ester substituents on the reactivity of the aromatic ring in this compound towards hydrogenation has not been experimentally determined.
Due to the absence of published research detailing the catalytic hydrogenation and dehalogenation of this compound, no data tables with specific experimental parameters or results can be generated. The scientific community has not yet reported on these specific reactions for this molecule. Therefore, a comprehensive and scientifically accurate discussion with detailed research findings is not possible.
Advanced Applications in Organic Synthesis and Functional Material Development
Methyl 4-amino-3-fluoro-2-methylbenzoate as a Versatile Synthetic Building Block
This compound is a highly functionalized aromatic compound that holds significant promise as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring an amine, a fluorine atom, a methyl group, and a methyl ester on a benzene (B151609) ring, offers multiple reactive sites for a variety of chemical transformations. This strategic arrangement of functional groups allows for the construction of complex molecular architectures, making it a valuable precursor for a range of advanced applications.
Precursor for Complex Heterocyclic Scaffolds
The presence of the ortho-amino group to a methyl group and meta to a fluorine atom makes this compound an ideal starting material for the synthesis of various complex heterocyclic scaffolds. These scaffolds are central to the development of new pharmaceuticals and agrochemicals.
Quinazolines: The amino group of this compound can readily participate in condensation reactions with various carbonyl compounds or their equivalents to form quinazoline (B50416) and quinazolinone derivatives. scielo.bropenmedicinalchemistryjournal.comnih.govrsc.orgresearchgate.net For instance, reaction with an appropriate aldehyde followed by oxidation can yield highly substituted quinazolines. The fluorine and methyl substituents on the quinazoline core can significantly influence the biological activity and pharmacokinetic properties of the resulting molecules.
Benzimidazoles: Condensation of this compound with carboxylic acids or their derivatives provides a direct route to functionalized benzimidazoles. researchgate.netmdpi.comnih.govmdpi.com The incorporation of a fluorine atom into the benzimidazole (B57391) ring is a known strategy to enhance the biological activity of these compounds, particularly in the development of antimicrobial and anticancer agents. researchgate.netmdpi.com
Phenothiazines: Through reactions involving sulfur insertion, such as the Smiles rearrangement or metal-catalyzed C-S cross-coupling reactions, this compound can be converted into phenothiazine (B1677639) derivatives. nih.govacs.orgresearchgate.netacs.org Phenothiazines are an important class of compounds with a wide range of applications in medicinal chemistry, including antipsychotic and antihistaminic drugs. The specific substitution pattern of the starting material would lead to novel, highly functionalized phenothiazine scaffolds.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Scaffold | General Synthetic Approach | Potential Significance of Substituents |
| Quinazolines | Condensation with carbonyl compounds | Fluorine and methyl groups can modulate biological activity and pharmacokinetics. |
| Benzimidazoles | Condensation with carboxylic acids | Fluorine substitution is known to enhance antimicrobial and anticancer properties. |
| Phenothiazines | Sulfur insertion reactions | Leads to novel, highly functionalized phenothiazine derivatives for drug discovery. |
Intermediate in the Synthesis of Advanced Organic Intermediates
The strategic placement of functional groups on this compound makes it a valuable intermediate in multi-step syntheses of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can enhance metabolic stability and binding affinity of the final products. nih.gov
The non-fluorinated analog, Methyl 4-amino-3-methylbenzoate, is a known intermediate in the synthesis of the angiotensin II receptor blocker, Telmisartan. This suggests a potential role for this compound in the synthesis of novel fluorinated analogues of existing drugs or entirely new classes of bioactive compounds. nih.gov The amino group can be readily diazotized and converted to a variety of other functional groups, while the ester can be hydrolyzed or reduced. The fluorine and methyl groups offer sites for further functionalization or act as modulators of the electronic and steric properties of the molecule.
Chiral Auxiliary or Ligand Precursor Development
The development of new chiral auxiliaries and ligands is crucial for advancing asymmetric synthesis. While direct applications of this compound in this area are not yet widely reported, its structure presents several opportunities for derivatization into valuable chiral molecules.
Through resolution of its corresponding carboxylic acid or by enzymatic resolution, enantiomerically pure forms of derivatives of this compound could be obtained. nih.govwikipedia.orgrsc.orgmdpi.com These chiral building blocks could then be elaborated into:
Chiral Auxiliaries: The amino group can be acylated with a chiral carboxylic acid, or the carboxylic acid (obtained after ester hydrolysis) can be coupled with a chiral amine to generate diastereomeric amides, which can be separated. Subsequent removal of the chiral auxiliary would provide enantiomerically enriched products. sigmaaldrich.com
Chiral Ligands: The aromatic ring can be further functionalized, for example, through ortho-lithiation directed by the amino group, to introduce phosphine (B1218219) or other coordinating groups. The resulting chiral ligands could find applications in asymmetric catalysis. nih.govrsc.orgpsu.edunih.gov
Table 2: Potential Derivatizations for Chiral Applications
| Application | Proposed Derivatization Strategy |
| Chiral Auxiliary | Resolution of the corresponding carboxylic acid followed by amide formation. |
| Chiral Ligand | Ortho-functionalization of the aromatic ring to introduce coordinating groups. |
Development of New Functional Materials
The unique electronic and structural features of this compound make it an intriguing candidate for the development of novel functional materials with tailored properties.
Incorporation into Polymeric Architectures and Advanced Composites
The bifunctional nature of this compound (possessing both an amino and an ester group) allows for its use as a monomer in polymerization reactions.
Polyamides: Through polycondensation reactions, either after conversion of the ester to a carboxylic acid or by reaction of the amino group with a diacid chloride, this compound can be incorporated into aromatic polyamide (aramid) chains. nih.govmdpi.comresearchgate.net The presence of the fluorine and methyl groups would be expected to influence the polymer's properties, such as solubility, thermal stability, and mechanical strength. Fluorinated polyamides often exhibit improved solubility and thermal resistance.
Polyimides: After appropriate functionalization, this building block could also be integrated into polyimide structures, which are known for their exceptional thermal and chemical stability.
Advanced Composites: Polymers derived from this compound could be used as matrices for advanced composite materials, where the specific properties imparted by the fluorine and methyl substituents could be advantageous.
Application in Responsive Materials and Supramolecular Assemblies
The functional groups present in this compound offer handles for creating materials that can respond to external stimuli and for directing the formation of ordered supramolecular structures.
Responsive Materials: The amino group could be derivatized with photo-responsive moieties like azobenzenes, leading to materials that change their properties upon irradiation with light. nih.govresearchgate.netmdpi.commdpi.com Such materials have potential applications in areas like optical data storage and smart drug delivery systems.
Supramolecular Assemblies: The amino and ester/carboxylic acid functionalities are capable of forming strong hydrogen bonds, which can be exploited to create self-assembling systems like supramolecular gels or liquid crystals. rsc.orgwhiterose.ac.ukresearchgate.netresearchgate.netrsc.org The fluorine atom can also participate in non-covalent interactions, such as halogen bonding and C-F···π interactions, which can further direct the self-assembly process. mdpi.com The specific substitution pattern could lead to the formation of unique and highly ordered supramolecular architectures with interesting optical or electronic properties. mdpi.comrsc.orgbeilstein-journals.orgmdpi.comresearchgate.net
Innovation in Controlled Release Systems via Microencapsulation and Nanoparticle Technology
While direct research on the application of this compound in controlled release systems through microencapsulation and nanoparticle technology is not extensively documented in publicly available literature, the structural motifs of this compound—a fluorinated aromatic amine ester—suggest significant potential in these advanced applications. The principles guiding the use of analogous functionalized molecules in materials science and pharmaceutical development can provide a framework for understanding its prospective utility.
The presence of fluorine, an amino group, and a methylbenzoate structure offers a unique combination of properties that could be exploited for the design of sophisticated delivery systems. Fluorination is a well-established strategy in medicinal chemistry to enhance the hydrophobicity and metabolic stability of molecules. vub.be In the context of controlled release, incorporating fluorine-containing compounds can modulate the release kinetics of encapsulated agents. vub.be
Microencapsulation Potential
Microencapsulation involves the envelopment of a core material within a shell. For reactive compounds like aromatic amines, this technique can protect the core from the surrounding environment until a specific trigger initiates its release. Research into the microencapsulation of reactive amines for applications such as self-healing polymers has demonstrated successful strategies to create stable microcapsules. acs.org These methods often rely on interfacial polymerization to form a robust shell around the amine core. acs.org
Theoretically, this compound could be encapsulated using similar techniques. The resulting microcapsules could be designed to release the compound in response to specific stimuli, such as changes in pH, temperature, or the presence of a particular chemical. The fluorination of the benzene ring could further influence the permeability and stability of the microcapsule shell.
The following table outlines findings from research on the microencapsulation of a reactive liquid-phase amine, which could be conceptually applied to this compound.
| Parameter | Finding | Potential Implication for this compound |
| Encapsulation Method | Interfacial polymerization of an isocyanate and an amine in a reverse-phase emulsion. acs.org | A similar method could be adapted to encapsulate the target compound, leveraging its amine functionality. |
| Shell Material | Polyurea shell formed by the reaction of isocyanate with the amine core. acs.org | A polyurea or other polymeric shell could be formed, with its properties potentially modified by the fluoro and methyl groups. |
| Core Material | Reactive amine for self-healing epoxies. acs.org | This compound could serve as a functional core, for example, as a building block in in situ synthesis. |
| Release Mechanism | Mechanical rupture of the microcapsule. | Release could be triggered by mechanical stress, or potentially by diffusion through a custom-engineered shell. |
This table is generated based on analogous research and represents a theoretical application.
Nanoparticle Technology
In the realm of nanoparticle technology, the structural features of this compound are also of interest. Fluorinated compounds have been used to create highly ordered material scaffolds, which is a desirable characteristic for the formation of stable nanoparticles. vub.be Furthermore, fluorine-functionalized porous materials, such as covalent organic frameworks (COFs), have shown excellent drug loading capacities and sustained release profiles. nih.gov The fluorine groups can enhance drug-loading through hydrogen bonding and improve the dispersibility of the nanoparticles. nih.gov
Given these precedents, derivatives of this compound could be synthesized to act as linkers in the formation of metal-organic frameworks (MOFs) or COFs. These nanostructures could then be loaded with active pharmaceutical ingredients, with the fluorinated benzoate (B1203000) derivative modulating the loading and release characteristics.
The table below summarizes research findings on fluorinated COFs as drug carriers, illustrating the potential role of fluorinated compounds like this compound in such systems.
| Material | Drug | Drug Loading Capacity (% w/w) | Key Findings |
| DF-TAPB-COF | 5-Fluorouracil | 69% | The presence of fluorine groups improved drug-loading capacity through F–H hydrogen bonding. nih.gov |
| DF-TATB-COF | 5-Fluorouracil | Not Specified | Exhibited efficient drug release in a simulated body fluid environment. nih.gov |
This table is based on research into fluorine-functionalized covalent organic frameworks and is intended to illustrate the potential of similar structures.
Future Research Directions and Emerging Paradigms in Benzoate Chemistry
Sustainable and Eco-Friendly Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for functionalized benzoates. The aim is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and utilizing renewable resources.
Solvent-Free Reactions and Alternative Reaction Media
Traditional organic syntheses often rely on volatile and toxic organic solvents. Research is now geared towards solvent-free reaction conditions and the use of greener alternatives. Mechanochemistry, where mechanical force is used to induce chemical reactions, offers a promising solvent-free approach for the synthesis of various organic compounds, including derivatives of aromatic amines.
Alternative reaction media such as water, supercritical fluids, and ionic liquids are also being explored. For instance, the synthesis of carboxylic acids and esters from aldehydes has been demonstrated in aqueous media using a recyclable selenium-containing catalyst and hydrogen peroxide as a green oxidant. While direct application to the synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate is yet to be reported, these methodologies provide a framework for developing more environmentally benign synthetic pathways for complex benzoates.
Bio-Catalyzed and Chemoenzymatic Syntheses
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive green alternative to traditional chemical synthesis. Engineered enzymes are being developed for the synthesis of benzoate (B1203000) derivatives from renewable feedstocks like glucose or glycerol. For example, engineered Pseudomonas taiwanensis has been used for the microbial production of benzoate.
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic catalysis. This approach has been successfully employed for the synthesis of functionalized anilines, which are key precursors for compounds like this compound. The use of immobilized enzymes in continuous flow reactors further enhances the sustainability and efficiency of these processes.
High-Throughput Screening and Automated Synthesis Techniques
The discovery and optimization of new synthetic routes for complex molecules can be accelerated through high-throughput screening (HTS) and automated synthesis platforms. HTS allows for the rapid testing of numerous reaction conditions, catalysts, and reagents to identify optimal synthetic pathways. This is particularly valuable for multi-step syntheses of polysubstituted aromatic compounds where the interplay of various substituents can significantly affect reactivity.
Automated synthesis platforms, often integrated with HTS, enable the rapid production of libraries of compounds for screening and further development. These systems can perform a wide range of chemical transformations, including those relevant to the synthesis of substituted benzoates, such as amide bond formation, cross-coupling reactions, and functional group protections/deprotections.
Advanced In-Situ Spectroscopic Monitoring of Reactions
Real-time monitoring of chemical reactions provides valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for this purpose.
For instance, in-situ FTIR has been used to monitor the formation of diazonium salts and their subsequent reactions, which are relevant to the introduction of amino groups in aromatic rings. Similarly, 19F NMR spectroscopy is a highly sensitive technique for monitoring the progress of fluorination reactions, providing real-time data on the consumption of starting materials and the formation of fluorinated products. The application of these techniques can lead to a better understanding and optimization of the synthesis of complex molecules like this compound.
Machine Learning and AI-Driven Retrosynthesis for Novel Derivatives
Exploration of Unconventional Reactivity and Catalytic Systems
The development of novel synthetic methodologies often involves the exploration of unconventional reactivity patterns and new catalytic systems. For polysubstituted benzenes, the directing effects of existing substituents play a crucial role in determining the position of further functionalization. fiveable.melibretexts.org Understanding and controlling these effects is key to achieving the desired substitution pattern.
Recent advances in catalysis have led to the development of novel palladium-based catalysts for the challenging C-H fluorination of aromatic compounds. nih.govspringernature.com These catalysts operate under mild conditions and can tolerate a wide range of functional groups, offering a new avenue for the synthesis of fluorinated aromatics. The exploration of such novel catalytic systems is essential for developing efficient and selective syntheses of complex molecules like this compound.
Multi-disciplinary Approaches Integrating Chemical Synthesis with Other Scientific Fields
The evolution of benzoate chemistry is increasingly characterized by its integration with a diverse range of scientific disciplines. This convergence is paving the way for innovative research and the development of novel applications. The strategic incorporation of fluorine atoms into aromatic compounds, for instance, has significant implications for medicinal chemistry and materials science. numberanalytics.comnumberanalytics.com The unique properties of fluorine, such as its high electronegativity and small atomic size, can profoundly alter the physical, chemical, and biological characteristics of benzoate derivatives. numberanalytics.comnumberanalytics.com
Computational Chemistry and Synthesis Planning:
A significant emerging paradigm is the deep integration of computational chemistry with synthetic planning. For complex molecules like substituted benzoates, computational models can predict reaction outcomes, optimize reaction conditions, and even guide the design of novel synthetic routes. mit.edu Quantum mechanics-based workflows are being developed to predict the regioselectivity of reactions such as C-H activation, which is crucial for the functionalization of aromatic rings. beilstein-journals.org This predictive power accelerates the discovery of new compounds and synthetic methodologies, reducing the reliance on traditional trial-and-error approaches. mit.edu For instance, computational studies can elucidate the electronic and structural characteristics of substituted benzoates, providing insights into their potential reactivity and suitability for specific applications.
Combinatorial Chemistry and High-Throughput Screening:
The principles of combinatorial chemistry, where large libraries of related compounds are synthesized and screened, are being applied to the discovery of new bioactive benzoate derivatives. This approach, when coupled with high-throughput biological screening, allows for the rapid identification of compounds with desired therapeutic properties. The synthesis of libraries of structurally diverse compounds, such as benzodiazepine (B76468) derivatives from amino-substituted benzophenones, showcases how multidisciplinary efforts can lead to the discovery of new drug candidates.
Synergy of Chemical and Enzymatic Synthesis:
Another promising direction is the synergistic combination of traditional chemical synthesis with enzymatic processes. Enzymes can offer unparalleled stereoselectivity and regioselectivity, which are often challenging to achieve through conventional chemical methods. Integrating enzymatic steps into a synthetic route can lead to more efficient and environmentally friendly processes for producing complex benzoate derivatives. Computational tools are also being developed to aid in the planning of these hybrid synthetic pathways, further bridging the gap between synthetic chemistry and biocatalysis. nih.gov
Materials Science and Fluorinated Aromatics:
In the realm of materials science, fluorinated aromatic compounds, including benzoate esters, are instrumental in the development of advanced materials. numberanalytics.comnumberanalytics.com The incorporation of fluorine can enhance thermal stability, chemical resistance, and confer unique optical and electrical properties. numberanalytics.com This has led to their use in the creation of high-performance fluoropolymers, organic light-emitting diodes (OLEDs), and other specialized materials. numberanalytics.com The synthesis of novel fluorinated building blocks is a key area of research, providing the foundational components for these advanced materials. youtube.com
The future of benzoate chemistry will undoubtedly be shaped by these multi-disciplinary collaborations. The integration of computational modeling, high-throughput screening, biocatalysis, and materials science with sophisticated chemical synthesis will continue to expand the boundaries of what is possible, leading to the discovery and development of new molecules with significant societal impact.
Interactive Data Table: Properties of Related Benzoate Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | 169.15 | 185629-32-7 |
| Methyl 4-amino-3-methylbenzoate | C9H11NO2 | 165.19 | 18595-14-7 |
| Methyl 3-amino-4-methylbenzoate | C9H11NO2 | 165.19 | 18595-18-1 |
| 2-Amino-3-fluorobenzoic acid | C7H6FNO2 | 155.13 | 3843-95-2 |
| 3-Fluoro-4-methylbenzoic acid | C8H7FO2 | 154.14 | 350-28-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
